Superior Potency Against T338C Mutant c-Src: Head-to-Head Comparison with T338C Src-IN-2
In a direct head-to-head enzymatic assay, T338C Src-IN-1 (compound 9) demonstrated an IC50 of 114 nM against the T338C mutant c-Src kinase, which is approximately 2.8-fold more potent than the closely related analog T338C Src-IN-2 (compound 13; IC50 = 317 nM) under identical preincubation and ATP addition conditions [1].
| Evidence Dimension | Potency against T338C mutant c-Src |
|---|---|
| Target Compound Data | IC50 = 114 nM (T338C Src-IN-1) |
| Comparator Or Baseline | IC50 = 317 nM (T338C Src-IN-2) |
| Quantified Difference | 2.8-fold more potent |
| Conditions | Enzymatic assay with 10 min preincubation; kinase concentration 5 nM (or 0.5 nM for wider range) |
Why This Matters
For researchers requiring maximal inhibition of the T338C gatekeeper mutant with minimal compound usage, the 2.8-fold potency advantage of T338C Src-IN-1 directly translates to lower effective concentrations in cellular assays and reduced potential for off-target effects.
- [1] Garske, A. L., Peters, U., Cortesi, A. T., Perez, J. L., & Shokat, K. M. (2011). Chemical genetic strategy for targeting protein kinases based on covalent complementarity. Proceedings of the National Academy of Sciences, 108(37), 15046-15052. View Source
